4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol
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Overview
Description
4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol is a heterocyclic compound with the molecular formula C₁₆H₁₃O₃P It is characterized by the presence of a phosphorus atom within a six-membered ring structure, which also includes an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol typically involves the reaction of diphenylphosphinic chloride with a suitable nucleophile under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,6-diphenyl-1,4λ5-oxaphosphinine 4-oxide
- 2,6-Diphenyl-4H-1,4-oxaphosphorin-4-ol-4-oxide
Uniqueness
4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol is unique due to its specific ring structure and the presence of both phosphorus and oxygen atoms within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-2,6-diphenyl-1,4λ5-oxaphosphinine 4-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13O3P/c17-20(18)11-15(13-7-3-1-4-8-13)19-16(12-20)14-9-5-2-6-10-14/h1-12H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQWDLLIYQXLFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368086 |
Source
|
Record name | 4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56153-45-8 |
Source
|
Record name | 4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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